Chloro(dimethyl)(1,1,3,3,3-pentafluoropropyl)silane
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Overview
Description
Chloro(dimethyl)(1,1,3,3,3-pentafluoropropyl)silane is a chemical compound with the molecular formula C5H8ClF5Si It is a silane derivative that contains a silicon atom bonded to a chlorine atom, two methyl groups, and a 1,1,3,3,3-pentafluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl)(1,1,3,3,3-pentafluoropropyl)silane typically involves the reaction of dimethylchlorosilane with 1,1,3,3,3-pentafluoropropyl lithium or a similar reagent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes and the use of specialized reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Chloro(dimethyl)(1,1,3,3,3-pentafluoropropyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols, amines, or thiols, to form corresponding silane derivatives.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, thiols, and water. The reactions are typically carried out under anhydrous conditions to prevent premature hydrolysis .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents used. For example, reaction with an alcohol would yield a corresponding alkoxysilane, while reaction with an amine would produce an aminosilane .
Scientific Research Applications
Chloro(dimethyl)(1,1,3,3,3-pentafluoropropyl)silane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Chloro(dimethyl)(1,1,3,3,3-pentafluoropropyl)silane involves its ability to react with various nucleophiles, leading to the formation of new silicon-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparison with Similar Compounds
Similar Compounds
Chloro(dimethyl)(3,3,3-trifluoropropyl)silane: Similar in structure but contains three fluorine atoms instead of five.
Chloro(dimethyl)phenylsilane: Contains a phenyl group instead of a 1,1,3,3,3-pentafluoropropyl group.
Chlorotrimethylsilane: Contains three methyl groups instead of one 1,1,3,3,3-pentafluoropropyl group.
Uniqueness
Chloro(dimethyl)(1,1,3,3,3-pentafluoropropyl)silane is unique due to the presence of the 1,1,3,3,3-pentafluoropropyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability . This makes it particularly useful in applications where these properties are desired.
Properties
CAS No. |
62281-39-4 |
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Molecular Formula |
C5H8ClF5Si |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
chloro-dimethyl-(1,1,3,3,3-pentafluoropropyl)silane |
InChI |
InChI=1S/C5H8ClF5Si/c1-12(2,6)5(10,11)3-4(7,8)9/h3H2,1-2H3 |
InChI Key |
KRKNJJYMFIYEJL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C(CC(F)(F)F)(F)F)Cl |
Origin of Product |
United States |
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